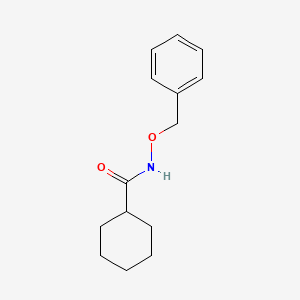

N-(benzyloxy)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

172847-66-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-phenylmethoxycyclohexanecarboxamide |

InChI |

InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |

InChI Key |

OKFYBNPULQFGII-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)NOCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyloxy Cyclohexanecarboxamide and Analogues

Established Synthetic Routes to N-(benzyloxy)cyclohexanecarboxamide

The primary and most direct method for the synthesis of this compound involves the acylation of O-benzylhydroxylamine with cyclohexanecarbonyl chloride. This reaction is a classic example of an amidation reaction, a fundamental transformation in organic chemistry.

Amidation Reactions Involving O-Benzylhydroxylamine Hydrochloride and Cyclohexanecarbonyl Chloride

The synthesis of this compound is typically achieved through the reaction of O-benzylhydroxylamine hydrochloride with cyclohexanecarbonyl chloride. O-benzylhydroxylamine hydrochloride is a commercially available and stable salt of the free base, which is a liquid. In this reaction, the nucleophilic nitrogen of O-benzylhydroxylamine attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is both present in the starting material and generated during the reaction.

A representative procedure for this synthesis would involve dissolving O-benzylhydroxylamine hydrochloride in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, typically an organic amine like triethylamine (B128534) or pyridine, is added to the solution to liberate the free O-benzylhydroxylamine. The reaction mixture is then cooled in an ice bath before the dropwise addition of cyclohexanecarbonyl chloride. The cooling is necessary to control the exothermic nature of the reaction and to minimize the formation of side products. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

The workup procedure involves washing the reaction mixture with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials. The organic layer is then dried over an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can then be purified by recrystallization or column chromatography.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the final product. Several factors can be adjusted to achieve this, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide are commonly used for amidation reactions. The ideal solvent should be able to dissolve both reactants and the base, while remaining inert to the reaction conditions.

Base Selection: The selection of a suitable base is critical for the deprotonation of O-benzylhydroxylamine hydrochloride and for scavenging the HCl produced during the reaction. Tertiary amines like triethylamine and diisopropylethylamine are often preferred due to their non-nucleophilic nature. The pKa of the base should be high enough to effectively deprotonate the hydroxylamine (B1172632) salt.

Temperature Control: As the reaction is exothermic, maintaining a low temperature, especially during the addition of the acyl chloride, is important to prevent side reactions. However, after the initial addition, the reaction may require warming to room temperature or even gentle heating to proceed to completion in a reasonable timeframe.

Stoichiometry: The stoichiometry of the reactants should be carefully controlled. While a 1:1 molar ratio of O-benzylhydroxylamine to cyclohexanecarbonyl chloride is theoretically required, a slight excess of the acyl chloride is sometimes used to ensure complete consumption of the more valuable hydroxylamine. An excess of the base is typically used to neutralize all sources of acid.

| Parameter | Condition | Rationale |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, inert under reaction conditions. |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes HCl without competing as a nucleophile. |

| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side products. |

| Stoichiometry | ~1.1 equivalents of base | Ensures complete neutralization of HCl. |

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to both the cyclohexane (B81311) and the N-benzyloxy moieties.

Modifications on the Cyclohexane Moiety

A wide variety of analogues can be synthesized by replacing cyclohexanecarbonyl chloride with other acyl chlorides. This allows for the introduction of different substituents and ring systems at this position. For instance, using substituted cyclohexanecarbonyl chlorides can introduce functional groups on the cyclohexane ring. Furthermore, acyl chlorides derived from other cyclic or acyclic systems can be used to explore a broader chemical space.

The synthesis of various N-substituted p-menthane (B155814) carboxamides, which are structurally related to cyclohexanecarboxamides, has been reported. These syntheses often involve the coupling of an activated p-menthane-3-carboxylic acid with an amine. google.com This highlights the possibility of using a range of substituted cyclic carboxylic acids to generate a diverse library of analogues.

| Starting Material | Resulting Moiety |

| Cyclopentanecarbonyl chloride | Cyclopentylcarboxamide |

| 4-Methylcyclohexanecarbonyl chloride | 4-Methylcyclohexylcarboxamide |

| Adamantanecarbonyl chloride | Adamantylcarboxamide |

| Pivaloyl chloride | Pivalamide |

Variations within the N-Benzyloxy Moiety

Modifications to the N-benzyloxy group can be achieved by using substituted O-benzylhydroxylamines in the initial amidation reaction. These substituted hydroxylamines can be prepared by the alkylation of hydroxylamine with the corresponding substituted benzyl (B1604629) halides. For example, O-(4-methoxybenzyl)hydroxylamine can be used to introduce a methoxy (B1213986) group on the phenyl ring of the benzyloxy moiety.

The synthesis of a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involved the initial preparation of various 4-(benzyloxy)benzonitriles from 4-cyanophenol and different benzyl bromides, showcasing the versatility of introducing substituents on the benzyl group. orgsyn.org Although the final product is different, the initial steps demonstrate the feasibility of creating a library of substituted benzyloxy precursors. orgsyn.org

| O-Alkylhydroxylamine | Resulting N-alkoxy group |

| O-(4-Chlorobenzyl)hydroxylamine | N-(4-Chlorobenzyloxy) |

| O-(2,4-Dichlorobenzyl)hydroxylamine | N-(2,4-Dichlorobenzyloxy) |

| O-(Naphthalen-2-ylmethyl)hydroxylamine | N-(Naphthalen-2-ylmethoxy) |

| O-Allylhydroxylamine | N-Allyloxy |

Multi-step Synthetic Sequences for Complex Scaffolds

More complex analogues of this compound can be prepared through multi-step synthetic sequences. These sequences may involve the introduction of additional functional groups or the construction of more elaborate ring systems.

For example, the synthesis of bicyclic β-benzyloxy amides has been achieved through a one-pot sequence involving hydrozirconation, acylation, and intramolecular Friedel-Crafts alkylation of cyanohydrin ethers. nih.gov This approach allows for the creation of rigid, conformationally constrained analogues. nih.gov Although the starting materials and the final scaffold differ from the title compound, the principles of multi-step synthesis to generate complex benzyloxy amide derivatives are well-illustrated.

Another example is the synthesis of novel cyclohexanecarboxamide (B73365) derivatives starting from cyclohexanone (B45756) and aniline (B41778) derivatives, which undergo a series of transformations to yield anticonvulsant agents. These multi-step syntheses demonstrate how the basic cyclohexanecarboxamide core can be elaborated into more complex and biologically active molecules.

Chemical Reactivity and Transformation Pathways of N Benzyloxy Cyclohexanecarboxamide

Intrinsic Reactivity of the Carboxamide Functional Group

The carboxamide functional group is generally characterized by its high stability and low reactivity towards nucleophilic attack. rsc.org This is attributed to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. futurelearn.com Consequently, amides are less reactive than other carboxylic acid derivatives like acyl chlorides or esters. futurelearn.com

However, the presence of an N-alkoxy group, such as the benzyloxy group in N-(benzyloxy)cyclohexanecarboxamide, can alter this reactivity. The N-alkoxy group enhances the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic addition. rsc.org This modification allows for reactions that are typically difficult to achieve with standard amides. rsc.orgrsc.org

Deprotection Strategies for Benzyloxy and Amide Ligands

In organic synthesis, the benzyloxy group is often used as a protecting group for amines. Its removal, or deprotection, is a key step in many synthetic routes. Several methods can be employed for the deprotection of N-benzyl and N-benzyloxy groups.

Hydrogenolysis: A common and green method for deprotection involves palladium-on-carbon (Pd/C) catalyzed hydrogenation. acs.org This method is efficient, and the catalyst can be easily removed and reused. acs.org The effectiveness of this process can be enhanced by using a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), which can shorten reaction times. acs.org Another approach involves the in situ generation of hydrogen using sodium borohydride (B1222165) (NaBH₄) and catalytic Pd/C in methanol, which is a user-friendly alternative to using a hydrogen cylinder. researchgate.net

Oxidative Cleavage: Oxidative methods provide an alternative to hydrogenolysis. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for the oxidative debenzylation of N-benzyl amides. acs.orgrsc.org Electrochemical methods also offer a metal-free and oxidant-free approach to cleave the benzyl (B1604629) C-N bond. nih.gov Laccase enzymes, in combination with TEMPO, can selectively deprotect N-benzylated primary amines in an aqueous medium using oxygen as a mild oxidant. rsc.org

Acidic Cleavage: Strong acids such as p-toluenesulfonic acid and trifluoroacetic acid have been investigated for the removal of benzyl groups, although their success can be substrate-dependent and may lead to side reactions like ring-opening in strained systems. researchgate.net

| Deprotection Method | Reagents | Key Features | References |

| Hydrogenolysis | Pd/C, H₂ | Green, reusable catalyst | acs.org |

| Enhanced Hydrogenolysis | Pd/C, Nb₂O₅/C, H₂ | Faster reaction times | acs.org |

| In Situ Hydrogenolysis | NaBH₄, Pd/C, MeOH | Avoids use of H₂ gas | researchgate.net |

| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Alternative to reduction | acs.orgrsc.org |

| Enzymatic Oxidation | Laccase, TEMPO, O₂ | Mild, aqueous conditions | rsc.org |

| Electrochemical Cleavage | Anode, H₂O | Metal- and oxidant-free | nih.gov |

| Acidic Cleavage | p-toluenesulfonic acid, TFA | Can lead to side reactions | researchgate.net |

Nucleophilic Attack and Substitution Reactions at the Amide Nitrogen

While nucleophilic attack typically occurs at the carbonyl carbon of amides, reactions at the amide nitrogen are also possible, particularly in activated systems. N-substituted amides can undergo nucleophilic acyl substitution, where a nucleophile replaces the substituent on the nitrogen atom. fiveable.me The steric and electronic properties of the N-substituent significantly influence the reactivity of the amide. fiveable.me

For N-alkoxyamides, the N-O bond introduces unique reactivity. The presence of a good leaving group on the nitrogen, such as a sulfonate, can enable SN2-type reactions directly at the amide nitrogen. nih.gov This allows for the formation of new nitrogen-nitrogen bonds, for example, in the synthesis of hydrazide derivatives. nih.gov

Furthermore, the N-alkoxy group in this compound can facilitate nucleophilic addition to the carbonyl group by acting as a reactivity control element. rsc.orgrsc.org It activates the amide towards the first nucleophilic addition and then forms a stable chelated intermediate, preventing further additions of the same nucleophile. nih.gov This allows for the sequential one-pot addition of two different nucleophiles to the carbonyl carbon. rsc.orgnih.gov

Intramolecular Rearrangements and Degradation Mechanisms

N-alkoxyamides can undergo intramolecular rearrangements, particularly under basic conditions. For instance, N-methyl-N-alkoxyamides can undergo a base-mediated homologative rearrangement where the N-methyl group serves as a source for a methylene (B1212753) unit insertion into the N-O bond. rsc.org This process involves the generation of an α-aminomethyl carbanion, which rearranges to an electrophilic iminium ion that is then trapped by the released alkoxide. rsc.org This highlights the lability of the N-O bond (with a bond dissociation energy of 55-65 kcal mol⁻¹) in a carbanionic environment, while the C(O)N bond remains intact. rsc.org

Degradation of this compound can occur under harsh acidic or basic conditions, potentially leading to the cleavage of the amide bond or the benzyloxy group, as mentioned in the deprotection strategies.

Radical-Mediated Transformations and Related Reaction Mechanisms

The N-O bond in N-alkoxyamides is susceptible to radical cleavage. Research on N-acyloxy-N-alkoxyamides has shown that these compounds can undergo SN2 reactions at the nitrogen center, a process implicated in their mutagenic behavior. publish.csiro.au This reactivity is attributed to the pyramidal geometry at the nitrogen atom due to bis-oxyl substitution, which reduces its amide character. publish.csiro.au

Furthermore, amides can participate in radical condensation reactions. For example, N-substituted acetamides can react with benzylic alcohols in the presence of a base to form 3-arylpropanamides. rsc.org The proposed mechanism involves the formation of an aminoketyl radical anion intermediate. rsc.org

The generation of radicals from benzylic precursors is also a well-established area. Visible-light-mediated processes can generate benzylic radicals from precursors like benzylic pyridinium (B92312) salts, which can then participate in multicomponent reactions. whiterose.ac.uk While not directly involving this compound, these radical generation methods could potentially be adapted for transformations involving its benzylic moiety.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, is a critical determinant of its interaction with biological targets or its material properties. For N-(benzyloxy)cyclohexanecarboxamide, this involves considering the conformations of the cyclohexane (B81311) ring, the amide linkage, and the benzyloxy group.

The amide bond (C-N) in the carboxamide moiety has a partial double bond character, which restricts rotation and leads to planar geometry. This planarity, along with the potential for hydrogen bonding via the N-H and C=O groups, is crucial for molecular recognition. The relative orientation of the carbonyl group and the N-H bond (cis or trans) can also influence activity. Furthermore, intramolecular hydrogen bonding can occur, for example, between the amide proton and the oxygen of the benzyloxy group, which would stabilize a specific conformation and influence the molecule's interaction with external partners. researchgate.netmdpi.com

The benzyloxy group introduces additional flexibility. Rotation around the C-O and O-CH2 bonds can position the benzyl (B1604629) ring in various spatial locations relative to the cyclohexyl and amide core. This orientation can be critical for interactions such as pi-stacking with aromatic residues in a protein binding pocket. nih.gov The stereochemistry of the entire molecule, if chiral centers are present, can lead to enantiomers or diastereomers with vastly different biological activities. This is a well-established principle in drug design, where only one stereoisomer may fit correctly into a chiral binding site. google.com

Rational Molecular Modifications and Their Influence on Chemical or Biological Activity

Rational molecular modification is a cornerstone of drug discovery and materials science, where systematic changes to a lead compound's structure are made to optimize its properties. For cyclohexanecarboxamide (B73365) derivatives, these modifications can be targeted to the cyclohexyl ring, the amide linker, or the N-substituent (the benzyloxy group in this case). nih.govnih.gov

Modifications to the Cyclohexyl Ring: The size and substitution pattern of the cycloalkane ring can significantly impact activity. Studies on related cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase revealed that a C6 ring like cyclohexane was necessary for reasonable inhibitory potency. nih.gov Compounds with smaller cycloalkane rings showed no inhibition. Increasing the hydrophobicity of this part of the molecule, for instance by using a tetrahydronaphthalene ring system, dramatically improved potency. nih.gov This suggests that a hydrophobic pocket in the target enzyme accommodates this part of the molecule.

Modifications to the Amide Linker: The amide group is a key pharmacophoric element, often involved in hydrogen bonding with biological targets. Modifications here are less common, but altering its geometry or replacing it with bioisosteres can be explored. For instance, constraining the amide bond conformation within a cyclic structure, such as a spirooxazoline, has been shown to be a successful strategy in the development of mGluR5 negative allosteric modulators. nih.gov

Modifications to the N-Benzyloxy Group: The N-benzyloxy group offers a wide scope for modification. The introduction of substituents on the phenyl ring can modulate electronic properties, steric bulk, and hydrogen bonding potential. For example, in a series of cycloalkylamides, a benzyl moiety on the right side of the amide functionalized with a polar group produced highly potent inhibition, whereas a nonsubstituted benzyl group led to a significant decrease in potency. nih.gov This highlights the importance of specific interactions of this part of the molecule with the target. The replacement of the benzyl group with other aryl or alkyl groups can also be used to explore the binding pocket and optimize interactions. nih.gov In the context of developing monoamine oxidase B inhibitors, the introduction of a benzyloxy pharmacophore into chalcone (B49325) motifs was found to significantly enhance inhibitory activity. nih.gov

The following table summarizes some rational modifications and their observed effects in related cyclohexanecarboxamide derivatives:

| Modification | Structural Change | Observed Effect on Activity | Reference |

| Cycloalkane Ring Size | Replacing cyclohexane with smaller cycloalkanes (e.g., cyclopentane) | Loss of inhibitory potency | nih.gov |

| Cyclohexyl Ring Hydrophobicity | Replacing cyclohexane with tetrahydronaphthalene | Dramatic increase in inhibitory potency | nih.gov |

| Amide Conformation | Constraining the amide bond in a spirooxazoline | Maintained or improved biological activity | nih.gov |

| N-Benzyl Substitution | Introducing a polar group on the benzyl moiety | Highly potent inhibition | nih.gov |

| N-Benzyl Substitution | Unsubstituted benzyl group | Big decrease in inhibition potency | nih.gov |

These examples underscore the power of rational design in fine-tuning the properties of cyclohexanecarboxamide derivatives for specific applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclohexanecarboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological or chemical activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. colab.wsnih.gov For cyclohexanecarboxamide derivatives, QSAR studies can provide valuable insights into the structural features that are most important for their activity. researchgate.netresearchgate.net

The predictive power of QSAR models relies heavily on the choice of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. ucsb.edu Quantum chemical descriptors, derived from quantum mechanical calculations, are particularly powerful as they can describe the electronic properties of molecules in great detail. researchgate.netdntb.gov.ua These calculations can range from semi-empirical methods to more accurate but computationally expensive ab initio and density functional theory (DFT) methods. ucsb.edunih.gov

Commonly used quantum chemical descriptors in QSAR studies include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are related to the molecule's ability to donate and accept electrons, respectively, and are important for understanding chemical reactivity. ucsb.edu

HOMO-LUMO energy gap: This is an indicator of the molecule's stability. A smaller gap suggests higher reactivity. researchgate.net

Dipole moment: This describes the polarity of the molecule, which is crucial for its interaction with polar environments and binding sites.

Atomic charges: These indicate the distribution of electrons within the molecule and can highlight potential sites for electrostatic interactions.

Molecular electrostatic potential (MEP): This provides a 3D map of the electrostatic potential around the molecule, which is useful for predicting how it will interact with other molecules. researchgate.net

The table below provides examples of quantum chemical descriptors and their significance in QSAR modeling.

| Quantum Chemical Descriptor | Significance in QSAR | Reference |

| HOMO Energy | Relates to electron-donating ability and reactivity. | ucsb.edu |

| LUMO Energy | Relates to electron-accepting ability and reactivity. | ucsb.edu |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | researchgate.net |

| Dipole Moment | Describes molecular polarity and potential for dipole-dipole interactions. | |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative electrostatic potential, predicting interaction sites. | researchgate.net |

By incorporating these descriptors into a QSAR model, a more accurate and mechanistically interpretable relationship between structure and activity can be established. researchgate.netresearchgate.net

A key goal of QSAR modeling is to create models that can accurately predict the activity of new compounds. colab.wsnih.gov To ensure the reliability of these predictions, rigorous validation of the QSAR model is essential. This typically involves splitting the available data into a training set, used to build the model, and a test set, used to evaluate its predictive performance. nih.gov

An important concept in predictive QSAR modeling is the Applicability Domain (AD) of the model. researchgate.netnih.gov The AD defines the chemical space of molecules for which the model is expected to make reliable predictions. researchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are less trustworthy. nih.gov The AD can be defined based on the range of descriptor values in the training set, the structural similarity of a new compound to the training set compounds, or other statistical methods. researchgate.netnih.gov Defining the AD is a critical step in the practical application of QSAR models for virtual screening and drug design. colab.wsnih.gov

The development of robust and validated QSAR models, with clearly defined applicability domains, is a powerful tool in the design of novel cyclohexanecarboxamide derivatives with desired chemical or biological activities. colab.wsnih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations with Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and a protein's binding site. jabonline.in

While specific molecular docking studies on N-(benzyloxy)cyclohexanecarboxamide are not extensively documented in publicly available literature, the methodology has been widely applied to compounds containing the benzyloxy and carboxamide moieties, suggesting its applicability. For instance, novel N-(benzyloxy)-chromone-2-carboxamides have been synthesized and their interactions explored using molecular docking, revealing potential analgesic and anti-inflammatory agents. Similarly, docking studies on other carboxamide derivatives have shown excellent binding interactions with various biological receptors. researchgate.net The general approach involves preparing the 3D structure of the ligand, in this case, this compound, and docking it into the active site of a target protein to predict its binding affinity and interaction patterns. nih.gov The binding energy, typically reported in kcal/mol, indicates the stability of the ligand-protein complex.

Table 1: Illustrative Molecular Docking Data for Related Carboxamide Compounds

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Sulphonamide Carboxamide Derivatives | Various Receptors | -12.50 (for compound 17c) | researchgate.net |

| N-benzyl sulphonamide derivatives | Pannexin 1 | Not specified | mdpi.com |

| Benzyloxy Chalcones | hMAO-B | -74.57 to -87.72 | nih.gov |

Note: This table provides examples from related compound classes to illustrate the type of data obtained from molecular docking studies, as specific data for this compound is not available.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a common approach for optimizing molecular geometry and elucidating electronic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed understanding of the molecule's structure in the gas phase. researchgate.netnih.gov

For a molecule like this compound, DFT studies would begin with the optimization of its geometric structure to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For example, in molecules containing a benzyloxy fragment, the torsion angle of the C-O-C-C linkage is often found to be close to an anti-conformation. rri.res.innih.gov

Following geometry optimization, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the molecular orbitals. The MEP map is particularly useful as it helps to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and the electronic properties of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. This analysis is crucial for understanding intramolecular charge transfer characteristics. globalresearchonline.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The spatial distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in electron transfer processes.

For this compound, FMO analysis would reveal how the benzyloxy and cyclohexanecarboxamide (B73365) moieties contribute to the HOMO and LUMO. This can help in understanding its potential electronic behavior in various chemical environments. The introduction of substituent groups can significantly influence the energies of the frontier orbitals, thereby tuning the electronic properties of the molecule. rsc.org

Table 2: Representative Frontier Molecular Orbital Data for a Related Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate | Not specified | Not specified | 4.0319 | nih.gov |

Note: This table shows an example of a calculated HOMO-LUMO gap for a related benzyl derivative to illustrate the output of FMO analysis.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal structure. rri.res.innih.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional map of the close contacts between molecules. nih.gov

This analysis generates a d_norm surface, which simultaneously displays the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. nih.gov Blue regions represent longer contacts.

Application of Molecular Dynamics Simulations to Related Chemical Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, the technique is widely applied to understand the dynamic behavior of chemical and biological systems.

MD simulations can provide insights into the conformational flexibility of a molecule, its stability, and its interactions with its environment, such as a solvent or a biological membrane. For example, MD simulations have been used to study the stability of protein-ligand complexes predicted by molecular docking. nih.gov In the context of related chemical systems, MD simulations have been employed to investigate the behavior of complex organic molecules and even open-shell singlet biradicals, demonstrating the broad applicability of this method. semanticscholar.org Applying MD simulations to this compound could reveal its conformational landscape, the dynamics of the benzyloxy and cyclohexyl groups, and how it might behave in a physiological environment.

Role in Advanced Organic Synthesis and Reagent Development

N-(benzyloxy)cyclohexanecarboxamide as a Key Synthetic Intermediate

While direct applications of this compound are specific, its role is best understood by examining its position as a key intermediate in the synthesis of more complex reagents. N-alkoxyamides, such as this compound, are the foundational precursors to highly reactive anomeric amides used in advanced synthetic protocols. rsc.org The incorporation of an N-alkoxy group modifies the typical stability of the amide bond, making the nitrogen atom susceptible to further functionalization. rsc.org

A prime example of this is the synthesis of N-acyloxy-N-alkoxyamide reagents, which are instrumental in nitrogen deletion chemistry. The synthesis of these reagents often starts from an N-alkoxyamine, which is then acylated. For instance, the detailed synthesis of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, a reagent used for the late-stage skeletal editing of amines, proceeds via an N-(benzyloxy)amide intermediate. orgsyn.org This highlights the crucial role of the N-(benzyloxy)amide structure as a stable, yet activatable, platform for building more complex and reactive chemical tools. orgsyn.org The N-alkoxyamide structure can be converted into N,N-bis-heteroatom-substituted amides, which are often unstable and can decompose to form useful products like carboxylic esters. acs.org

The general pathway involves the preparation of an N-alkoxyamide, which is then converted to a more reactive species. This foundational role as a stable, isolable precursor is what defines this compound's significance as a synthetic intermediate.

Development and Application of N-Acyloxy-N-Alkoxy Amide Reagents in Nitrogen Deletion Chemistry

A groundbreaking application stemming from N-alkoxyamides is the development of N-acyloxy-N-alkoxy amide reagents for nitrogen deletion, a powerful form of skeletal editing. kit.edunih.gov This chemical transformation allows for the direct removal of a nitrogen atom from a secondary amine and the simultaneous formation of a new carbon-carbon bond. h1.coresearchgate.net This methodology provides a novel retrosynthetic approach, enabling the conversion of readily available amines into complex carbocyclic frameworks. nih.govresearchgate.net

The process is initiated by the reaction of a secondary amine with an anomeric amide reagent, such as an N-pivaloyloxy-N-alkoxyamide. kit.edunih.gov These reagents are highly electrophilic at the nitrogen atom, facilitating a nucleophilic attack by the secondary amine. nih.gov This sequence leads to the formation of a key isodiazene intermediate. h1.coacs.org This intermediate is unstable and readily extrudes molecular nitrogen (N₂), generating a diradical species that rapidly recombines to form a new C-C bond. h1.conih.gov

This reaction has several key advantages:

It enables late-stage modification of complex molecules, which is highly valuable for diversifying biologically active compounds. kit.eduresearchgate.net

It facilitates ring contraction in cyclic amines, yielding smaller carbocycles. nih.gov

The reaction exhibits broad functional group tolerance. h1.co

Table 1: Mechanism of Nitrogen Deletion Using N-Acyloxy-N-Alkoxy Amide Reagents

| Step | Description | Intermediate/Product |

| I | A secondary amine attacks the electrophilic nitrogen of the N-acyloxy-N-alkoxyamide reagent. | ONN-system |

| II | A concerted rearrangement (HERON reaction) occurs, forming an isodiazene intermediate. | Isodiazene |

| III | The isodiazene intermediate extrudes dinitrogen (N₂). | Diradical species |

| IV | The diradical pair rapidly recombines to form a new carbon-carbon bond. | C-C coupled product |

Utility as Components in Heterobifunctional Coupling Agents

The structural features of this compound—specifically the presence of distinct, modifiable moieties—make its parent class, N-alkoxyamides, suitable for development into heterobifunctional coupling agents. These agents are chemical tools with two different reactive groups, designed to link two distinct molecules together, such as a protein and a small-molecule drug. scbt.com

Recent research has demonstrated the use of N-benzoyloxyamides as bifunctional precursors in photocatalytic reactions. nih.gov In these applications, the N-O bond is leveraged to generate an amidyl radical while another part of the molecule acts as an internal nucleophile. This allows for the simultaneous introduction of an amido group and another functional group across a double bond, a process known as olefin dual functionalization. nih.gov

While not directly a coupling agent itself, this compound possesses the core components that are essential for such reagents. The benzyloxy group can be modified or deprotected to reveal a reactive handle, while the cyclohexanecarboxamide (B73365) portion provides a stable scaffold that can be linked to another molecule. This inherent bifunctionality makes this class of compounds attractive for designing advanced linkers and crosslinkers for applications in chemical biology and materials science. scbt.com

Contributions to the Synthesis of Diverse Amine and Amide Derivatives

The chemistry of this compound and related N-alkoxyamides provides multiple pathways for the synthesis of a wide array of amine and amide derivatives.

One of the most significant contributions is through the nitrogen deletion reaction discussed previously. h1.conih.gov By transforming secondary amines into new carbocyclic structures, this method provides access to molecular skeletons that would be challenging to synthesize via traditional routes. These resulting hydrocarbons can then be further functionalized to create a diverse range of derivatives. researchgate.net This strategy essentially translates established amine synthesis protocols into a powerful method for constructing C-C bonds. researchgate.net

Furthermore, N-alkoxyamides themselves are versatile precursors. They can undergo nucleophilic addition at the carbonyl carbon, a reaction that is typically difficult with standard amides due to their high stability. rsc.org The N-alkoxy group activates the amide for this transformation, allowing for the introduction of various nucleophiles to create substituted amines. rsc.org Additionally, N-alkoxyamides can be directly converted into other functional groups. For example, treatment with N-bromosuccinimide (NBS) can transform N-alkoxyamides into their corresponding carboxylic esters, including sterically hindered ones. acs.org They can also undergo electrochemical N-N dimerization to synthesize highly functionalized hydrazines. acs.org This reactivity expands the synthetic toolbox for creating complex molecules from a common N-alkoxyamide starting point.

Table 2: Synthetic Transformations of N-Alkoxyamides

| Reaction Type | Reagents | Product Class | Reference |

| Nitrogen Deletion (via N-acyloxy derivative) | Secondary Amine | Carbocycles | h1.conih.gov |

| Nucleophilic Addition | Organometallic Reagents (e.g., Grignard) | Substituted Amines | rsc.org |

| Conversion to Esters | N-Bromosuccinimide (NBS) | Carboxylic Esters | acs.org |

| N-N Dimerization | Electrolysis | Hydrazines | acs.org |

| Homologative Rearrangement | Base | N-acyl-N,O-acetals | rsc.org |

Biological Relevance from a Chemical Perspective

Design and Synthesis of N-(benzyloxy)cyclohexanecarboxamide Scaffolds as Potential Biochemical Inhibitors

The design of this compound scaffolds is rooted in the pursuit of novel therapeutic agents that can modulate specific biological pathways. The synthesis of these compounds often starts from readily available materials like cyclohexanone (B45756) and aniline (B41778) derivatives. nih.gov A general synthetic approach involves the reaction of cyclohexanecarbonyl chloride with O-benzylhydroxylamine. Variations in the cyclohexyl and benzyl (B1604629) rings allow for the creation of a library of derivatives with diverse electronic and steric properties.

The rationale behind the design of these scaffolds often involves mimicking the structure of known enzyme inhibitors or receptor ligands. For instance, the N-benzylpiperidine moiety, a structurally related fragment, has been a key component in the design of cholinesterase inhibitors for conditions like Alzheimer's disease. nih.govnih.gov Similarly, the benzyloxy group is a common feature in various biologically active molecules, including inhibitors of monoamine oxidase-B (MAO-B). researchgate.net

A study on novel cyclohexanecarboxamide (B73365) derivatives demonstrated their potential as anticonvulsant and neuroprotective agents. nih.gov These derivatives were synthesized and evaluated for their efficacy in preclinical seizure models, with some compounds showing potent activity. nih.gov

Chemical Modulation of Specific Biological Pathways via Cyclohexanecarboxamide Structures (e.g., Nrf2-ARE pathway activation)

A key area of interest for cyclohexanecarboxamide structures is their ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1. nih.gov However, in the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. researchgate.net

Several studies have highlighted the therapeutic potential of activating the Nrf2 pathway in various diseases characterized by oxidative stress, including neurodegenerative disorders. researchgate.netmdpi.com Chemical compounds can activate Nrf2 through different mechanisms, such as reacting with specific cysteine residues on Keap1 or by inhibiting the Keap1-Nrf2 protein-protein interaction. researchgate.netnih.gov

Mechanistic studies on certain cyclohexanecarboxamide derivatives have shown that they exert their neuroprotective effects by modulating oxidative stress markers and activating the Nrf2/ARE pathway. nih.gov This activation leads to an increased expression of downstream antioxidant enzymes, thereby protecting cells from damage. nih.gov The ability of these compounds to activate this protective pathway without causing neurotoxic side effects makes them promising candidates for further development. nih.gov

Theoretical Studies on Interactions with Enzymes and Receptors

Computational methods play a crucial role in understanding the interactions between this compound derivatives and their biological targets. nih.gov Molecular docking and molecular dynamics simulations are employed to predict and analyze the binding modes of these compounds within the active sites of enzymes or receptors. nih.govnih.gov

For instance, molecular docking studies have been used to elucidate the mechanism of Nrf2 activation by the most active cyclohexanecarboxamide derivatives. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a rationale for the observed biological activity. researchgate.net

In the context of other benzyloxy-containing compounds, docking analyses have helped to understand subtype selectivity for enzymes like histone deacetylase 6 (HDAC6). nih.gov These theoretical studies guide the optimization of the chemical structure to enhance potency and selectivity. nih.gov

Structure-Based Approaches in Compound Design

Structure-based drug design is a powerful strategy for developing potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. nih.gov

In the design of this compound derivatives, structure-activity relationship (SAR) studies are conducted to understand how different substituents on the cyclohexyl and benzyl rings affect biological activity. researchgate.netnih.gov For example, in a series of benzyloxy-tethered-chromone-carboxamide derivatives, SAR analysis showed that the 7-benzyloxy substitution was favorable for MAO-B inhibition and could tolerate various substituents on the benzyloxy ring. researchgate.net

The integration of computational modeling with chemical synthesis and biological testing creates an iterative cycle of design, synthesis, and evaluation. nih.gov This process allows for the rational modification of the lead compound to improve its pharmacological properties. For this compound scaffolds, this approach can be used to optimize their Nrf2-activating properties or their inhibitory activity against other biochemical targets.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It works by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

For N-(benzyloxy)cyclohexanecarboxamide, ¹H and ¹³C NMR spectra would confirm the presence of the key structural motifs: the cyclohexyl ring, the benzyl (B1604629) group, and the amide linkage.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the aromatic ring of the benzyl group, the methylene (B1212753) (-CH₂-) bridge, the methine proton on the cyclohexyl ring adjacent to the carbonyl group, and the various methylene protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the benzylic methylene carbon, and the carbons of the cyclohexyl ring. wiley-vch.de

Hypothetical NMR Data for this compound

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) in ppm | Signal Description |

| 7.25-7.40 | (m, 5H, Aromatic-H) |

| 4.85 | (s, 2H, -O-CH₂-Ph) |

| 2.10-2.20 | (m, 1H, Cyclohexyl-CH) |

| 1.10-1.90 | (m, 10H, Cyclohexyl-CH₂) |

| 8.50 | (br s, 1H, N-H) |

| This table represents predicted data based on typical chemical shifts for the functional groups present in the molecule. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide the exact molecular mass, which can be used to confirm its molecular formula (C₁₄H₁₉NO₂). wiley-vch.de The fragmentation pattern would likely show characteristic losses, such as the cleavage of the benzyl group or fragments corresponding to the cyclohexanecarboxamide (B73365) moiety.

Chromatographic Methods for Purity Determination and Separation (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Diode Array Detector-Mass Spectrometry)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, chromatographic methods are crucial for assessing its purity and for isolating it from reaction byproducts or starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique that passes a sample mixture in a solvent (the mobile phase) through a column containing a solid adsorbent material (the stationary phase). nih.gov Each component in the mixture interacts slightly differently with the stationary phase, causing them to elude from the column at different times (retention times). A detector records the components as they exit the column, generating a chromatogram.

For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. researchgate.net The purity of the sample is determined by comparing the area of the main peak corresponding to the compound with the total area of all peaks in the chromatogram.

Typical HPLC Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or 254 nm |

| Column Temperature | 25 °C |

Liquid Chromatography-Diode Array Detector-Mass Spectrometry (LC-DAD-MS)

This technique combines the separation power of HPLC with the detection capabilities of both a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

LC: Separates the components of the mixture.

DAD: Provides UV-Vis spectra for each eluting peak, which can help in the initial identification of compounds based on their chromophores.

MS: Provides mass information for each peak, allowing for positive identification of the main compound and characterization of any impurities by their molecular weight and fragmentation patterns. nih.gov

This hyphenated technique is particularly powerful for identifying unknown impurities in a sample of this compound, providing a comprehensive profile of the sample's composition and purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a process where a sample of a material is analyzed for its elemental composition. For a pure sample of this compound, elemental analysis would be used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula, C₁₄H₁₉NO₂. A close agreement between the experimental and theoretical values serves to validate the empirical and molecular formula of the synthesized compound. wiley-vch.de

Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Experimental % |

| Carbon (C) | 72.07 | 72.05 |

| Hydrogen (H) | 8.21 | 8.23 |

| Nitrogen (N) | 6.00 | 5.98 |

| Experimental values are hypothetical and represent a high-purity sample. |

Emerging Research Avenues and Future Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For N-(benzyloxy)cyclohexanecarboxamide, several potential synthetic strategies can be envisaged based on established reactions for similar amide compounds.

A primary route for the synthesis of this compound would likely involve the coupling of a cyclohexanecarbonyl derivative with O-benzylhydroxylamine. A common approach is the acylation of O-benzylhydroxylamine with cyclohexanecarbonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternative and potentially more sustainable methods are also being explored for amide bond formation. For instance, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. One such approach could be the direct amidation of cyclohexanecarboxylic acid with O-benzylhydroxylamine, facilitated by a suitable catalyst.

Furthermore, the synthesis of related N-alkoxy amines through the iridium-catalyzed transfer hydrogenation of oximes presents a promising avenue for sustainable production. rsc.org This method, if adapted for this compound, could offer a greener alternative to traditional synthetic routes. The development of such catalytic systems would be a significant step forward in the sustainable manufacturing of this and related compounds.

A summary of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Route | Reactants | Key Features | Potential Advantages |

|---|---|---|---|

| Acyl Chloride Method | Cyclohexanecarbonyl chloride, O-benzylhydroxylamine | Well-established, generally high-yielding | High reactivity of acyl chloride |

| Direct Amidation | Cyclohexanecarboxylic acid, O-benzylhydroxylamine | Atom-economical | Avoids the generation of halide waste |

| Catalytic Transfer Hydrogenation | Cyclohexanone (B45756) oxime, Benzyl (B1604629) alcohol (as hydrogen source) | Catalytic, potentially sustainable | Utilizes readily available starting materials |

Potential Applications in Chemical Catalysis or Advanced Materials Science

While direct applications of this compound in catalysis and materials science are still in the exploratory phase, the structural motifs of the molecule suggest several promising research directions.

The N-O bond within the benzyloxyamide functionality is of particular interest. N-alkoxyamides can serve as precursors to alkoxy radicals under appropriate conditions, such as photolysis or redox reactions. researchgate.net These highly reactive intermediates can participate in a variety of chemical transformations, including hydrogen atom transfer (HAT) processes, which are fundamental to many catalytic cycles. The exploration of this compound as a source of benzyloxy radicals could open up new catalytic applications.

In the realm of advanced materials science, the cyclohexanecarboxamide (B73365) scaffold is known to be a component of various functional molecules, including some used in the polymer industry. guidechem.com The introduction of the benzyloxy group could impart specific properties, such as altered solubility, thermal stability, or compatibility with other polymer components. Research into the incorporation of this compound into polymer backbones or as a functional additive could lead to the development of new materials with tailored properties.

Integration of Advanced Computational Modeling for Rational Design and Discovery

Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the conformational preferences of the molecule, the strength of the N-O bond, and the electronic properties that govern its reactivity. researchgate.net Such studies can help in understanding its potential as a radical precursor and in designing more efficient synthetic routes.

Furthermore, molecular docking and molecular dynamics simulations can be utilized to explore the potential biological activity of this compound and its derivatives. nih.gov By modeling the interaction of these compounds with specific protein targets, it may be possible to identify new therapeutic applications. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

A comparison of computational methods applicable to the study of this compound is provided in Table 2.

Table 2: Applicable Computational Modeling Techniques

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms | Predicting reactivity, designing synthetic routes, understanding radical formation |

| Molecular Docking | Binding modes and affinities to biological targets | Screening for potential biological activities |

| Molecular Dynamics (MD) Simulations | Conformational changes, interactions with solvent | Assessing stability and dynamic behavior in different environments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.